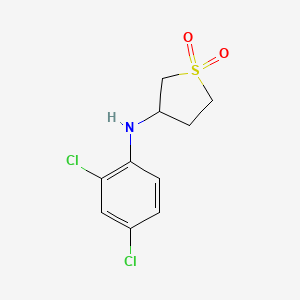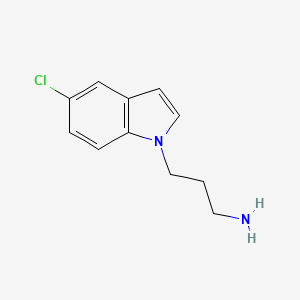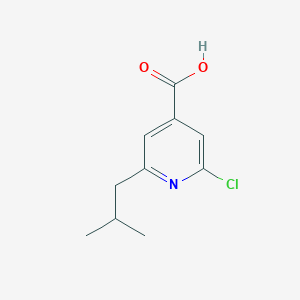
3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a tetrahydro structure indicating saturation of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the thiophene ring.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiophene sulfur to form the sulfone (1,1-dioxide) using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the thiol or sulfide forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. Its interactions with proteins and enzymes can provide insights into the role of sulfur in biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity. Research into its potential as an antimicrobial, anti-inflammatory, or anticancer agent is ongoing.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to specific targets, while the thiophene ring can participate in electron transfer reactions. The sulfone group can act as an electron-withdrawing group, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Thiophenamine, tetrahydro-, 1,1-dioxide: Lacks the dichlorophenyl group, making it less reactive.
N-Phenylthiophenamine, 1,1-dioxide: Contains a phenyl group instead of a dichlorophenyl group, affecting its binding properties and reactivity.
4-Chlorotetrahydro-3-thiophenamine, 1,1-dioxide: Contains a single chlorine atom, altering its chemical properties.
Uniqueness
3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and potential applications in various fields. The combination of the thiophene ring and the sulfone group also contributes to its distinct chemical properties.
This compound’s versatility and reactivity make it a valuable subject of study in multiple scientific disciplines.
Propiedades
Número CAS |
1016498-14-8 |
|---|---|
Fórmula molecular |
C10H11Cl2NO2S |
Peso molecular |
280.17 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-7-1-2-10(9(12)5-7)13-8-3-4-16(14,15)6-8/h1-2,5,8,13H,3-4,6H2 |
Clave InChI |
UHQJRRMQIPDIGN-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)

![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)




![Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12121572.png)

![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
![N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12121582.png)
![{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)
![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)

